(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate
Description
(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a tert-butyl ester at position 1, a methyl ester at position 3, and an amino group at position 4. Its molecular formula is C13H22N2O4 (calculated based on structural analogs), with stereochemistry critical to its biological and chemical properties. The compound is primarily utilized in pharmaceutical research as a chiral intermediate or building block for drug candidates, particularly in protease inhibitor synthesis .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPKQJCULPQVNO-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl esters, which can be synthesized using flow microreactor systems for efficiency and sustainability.
Amination and Methylation:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Flow microreactor systems are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations
The amino group at position 4 distinguishes the target compound from analogs with methyl, hydroxyl, or oxo substituents. Key examples include:
Impact :
Stereochemical Influence
The (3S,4R) configuration of the target compound contrasts with analogs like (3R,4R)-1-tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate (CAS 1009376-53-7) . Stereochemistry dictates:
- Biological Activity : Enantiomers may exhibit divergent binding affinities to biological targets. For instance, (3S,4R) configurations in protease inhibitors often show higher selectivity .
- Synthetic Challenges : Diastereomeric separation during synthesis can reduce yields, as seen in analogs requiring chromatographic purification .
Ester Group Variations
The tert-butyl and methyl esters in the target compound differ from analogs with ethyl or benzyl esters:
Impact :
Ring Structure and Conformation
The piperidine ring in the target compound contrasts with pyrrolidine analogs (e.g., ):
- Piperidine (6-membered) : Lower ring strain improves thermodynamic stability compared to pyrrolidine (5-membered).
- Pyrrolidine Derivatives : Increased ring strain may enhance reactivity but reduce metabolic stability in vivo .
Biological Activity
(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate is a piperidine derivative characterized by its unique stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
- CAS Number : 362489-61-0
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the tert-Butyl Group : tert-butyl esters are utilized for this purpose.
- Amination and Methylation : These steps modify the piperidine structure to achieve the desired compound.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound is known to modulate various pathways by binding to these targets, influencing their activity and potentially leading to therapeutic effects.
Research Findings
Recent studies have explored the compound's effects on inflammatory pathways and its potential as a therapeutic agent. For instance, it has been investigated for its ability to inhibit NLRP3 inflammasome activation, which is crucial in inflammatory responses.
Case Studies
- NLRP3 Inhibition Study : A study published in Molecules demonstrated that derivatives of piperidine compounds could inhibit IL-1β release in LPS/ATP-stimulated human macrophages. The mechanism involved binding to the NLRP3 inflammasome, which plays a significant role in mediating inflammatory responses .
- Anti-inflammatory Activity : Another research highlighted how modifications to the piperidine structure could enhance anti-inflammatory properties, suggesting that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | Structure | NLRP3 inhibition |
| Allicin | Structure | Antimicrobial and anti-inflammatory |
The unique stereochemistry and functional groups of this compound distinguish it from similar compounds, providing distinct biological properties that warrant further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
